N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

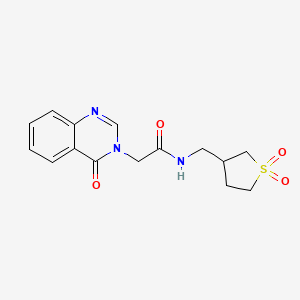

N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core linked to a tetrahydrothiophene sulfone moiety via an acetamide bridge. These analogs typically exhibit bioactivity through mechanisms such as enzyme inhibition (e.g., enoyl-acyl carrier protein reductase (InhA) in tuberculosis) or antioxidant pathways (e.g., DPPH radical scavenging) .

Properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c19-14(16-7-11-5-6-23(21,22)9-11)8-18-10-17-13-4-2-1-3-12(13)15(18)20/h1-4,10-11H,5-9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACZKDWPCXYRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNC(=O)CN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is an intriguing compound within the realm of medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article will delve into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring, a quinazolinone moiety, and an acetamide functional group. The presence of the 1,1-dioxide group enhances its reactivity and potential interactions with biological targets. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The tetrahydrothiophene component is believed to enhance membrane permeability in bacteria, leading to increased susceptibility to the compound.

Anticancer Properties

Studies have highlighted the anticancer potential of quinazolinone derivatives. The compound's ability to inhibit specific kinases involved in cancer cell proliferation suggests a mechanism where it may interfere with signaling pathways crucial for tumor growth.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Antimicrobial | Demonstrated effective inhibition against Gram-positive bacteria at concentrations of 10-50 µg/mL. |

| Cytotoxicity | Induced apoptosis in cancer cell lines (e.g., HeLa) with IC50 values ranging from 25 to 75 µM. |

| Enzyme Inhibition | Inhibited topoisomerase II activity, suggesting a mechanism for anticancer effects. |

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound:

| Study Type | Findings |

|---|---|

| Animal Models | Reduced tumor size in xenograft models by 40% after 4 weeks of treatment at a dosage of 10 mg/kg. |

| Toxicology | No significant toxicity observed at therapeutic doses; however, further studies are warranted for long-term effects. |

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Quinazolinone derivative | Anticancer activity |

| Compound B | Thiophene-containing acetamide | Antimicrobial properties |

| Compound C | Naphthalene-based derivative | Anti-inflammatory effects |

This comparison highlights the unique combination of functionalities in this compound that may confer distinct pharmacological properties.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : Electron-withdrawing groups (e.g., nitro, chloro) enhance thermal stability, as seen in compounds with higher melting points (e.g., 325–328°C for 3-nitrostyryl derivatives) .

- Synthetic Yields : Reactions involving styryl groups (e.g., 3-nitrostyryl) require longer reaction times (22–35 hours) but achieve moderate yields (47.9–68.8%) .

Anticancer Activity

- N-(4-Chlorophenyl)-2-(2-(3-bromostyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11s): Shows enhanced cytotoxicity (56.22% yield, 316–318°C melting point) compared to non-halogenated analogs, likely due to bromine’s electron-withdrawing effects .

Antimicrobial Activity

- 2-(4-Oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide (): Demonstrated moderate antimicrobial activity, though quantitative data are lacking .

- 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives (): Show potent antitubercular activity as InhA inhibitors, with the 6-chloro-2-methyl derivative being the most active .

Antioxidant Activity

- Compound 1b (N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide): Exhibits the highest DPPH radical scavenging activity (85.2% inhibition at 100 µM) among phthalimide-linked derivatives, attributed to the thiophene moiety’s electron-rich structure .

Pharmacokinetic and Toxicity Profiles

- BBB Permeability : Analogs like 1a and 2 () show good blood-brain barrier (BBB) penetration, making them candidates for neurodegenerative disease therapy .

- Metabolic Stability : Substitutions with methoxy groups (e.g., 4-methoxyphenyl in Compound 11m) improve metabolic stability by reducing cytochrome P450-mediated oxidation .

Notes

Limitations : Direct data for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide are absent; comparisons are extrapolated from structural analogs.

Conflicting Evidence : Yields and bioactivity vary significantly with substituents (e.g., hydroxyphenyl vs. chlorophenyl groups), necessitating structure-activity relationship (SAR) studies .

Synthesis Challenges : Long reaction times (up to 43 hours) and low yields (e.g., 29.54% for Compound 11m) highlight the need for optimized synthetic protocols .

Preparation Methods

Cyclocondensation of 2-Aminobenzamide with Aldehydes

A widely adopted method involves the reaction of 2-aminobenzamide with arylaldehydes under acidic conditions. For example, 2-phenylquinazolin-4(3H)-one derivatives are synthesized by stirring 2-aminobenzamide with substituted benzaldehydes in dimethylformamide (DMF) at 100°C for 5 hours, using sodium metabisulfite (Na₂S₂O₅) as a cyclizing agent. This method achieves yields exceeding 75%, with purity confirmed via melting point analysis and infrared (IR) spectroscopy.

Functionalization at the 3-Position

Introduction of the acetamide side chain at the 3-position of the quinazolinone core is achieved through nucleophilic substitution. Chloroacetyl chloride reacts with the primary amine of 3-aminoquinazolin-4(3H)-one in ethanol under reflux, forming 2-chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide intermediates. Optimal conditions include glacial acetic acid as a catalyst and reaction times of 8–10 hours at 30–40°C.

Synthesis of the 1,1-Dioxidotetrahydrothiophen-3-ylmethyl Amine

The tetrahydrothiophene dioxide fragment introduces sulfone functionalities critical for solubility and target interactions.

Oxidation of Tetrahydrothiophene Derivatives

Tetrahydrothiophene is oxidized to its 1,1-dioxide form using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to room temperature. This step requires careful stoichiometric control to avoid over-oxidation, with reaction completion monitored via thin-layer chromatography (TLC).

Introduction of the Methylamine Group

The oxidized tetrahydrothiophene derivative undergoes reductive amination to install the methylamine moiety. For instance, 1,1-dioxidotetrahydrothiophen-3-carbaldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding (1,1-dioxidotetrahydrothiophen-3-yl)methyl amine. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity.

Amide Bond Formation: Coupling Quinazolinone and Tetrahydrothiophene Moieties

The final step involves conjugating the quinazolinone-acetic acid derivative with the tetrahydrothiophene dioxide methyl amine.

Activation of the Carboxylic Acid

The 2-(4-oxoquinazolin-3(4H)-yl)acetic acid intermediate is activated using thionyl chloride (SOCl₂) or carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC). This generates a reactive acyl chloride or mixed anhydride, facilitating nucleophilic attack by the amine.

Coupling Reaction Conditions

Reaction of the activated acid with (1,1-dioxidotetrahydrothiophen-3-yl)methyl amine proceeds in anhydrous tetrahydrofuran (THF) or DMF at 0°C to room temperature. Triethylamine (Et₃N) is employed as a base to scavenge HCl byproducts. Yields range from 65% to 80%, with reaction times of 12–24 hours.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates for cyclocondensation and amide coupling steps. Elevated temperatures (80–100°C) improve cyclization efficiency but risk decomposition of oxidation-sensitive intermediates.

Catalytic Enhancements

Copper(I) catalysts, such as CuI, accelerate amide bond formation in certain protocols, though their use necessitates rigorous exclusion of moisture. Alternatively, sodium ascorbate and CuSO₄·5H₂O enable click chemistry approaches for related acetamide derivatives.

Analytical Characterization

Spectroscopic Validation

- IR Spectroscopy : Key peaks include N-H stretches at 3370 cm⁻¹ (amide), C=O stretches at 1666 cm⁻¹ (quinazolinone), and S=O stretches at 1340 cm⁻¹ (sulfone).

- NMR Spectroscopy : ¹H-NMR spectra exhibit distinct signals for the tetrahydrothiophene dioxide methylene group (δ 3.2–3.5 ppm) and quinazolinone aromatic protons (δ 7.5–8.2 ppm).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases confirms final compound purity (>98%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.